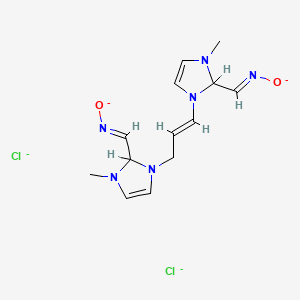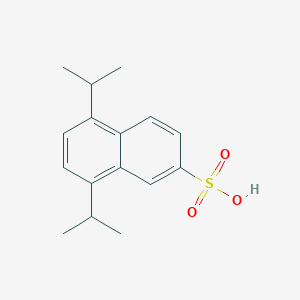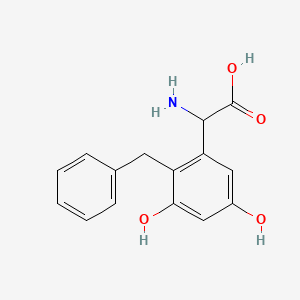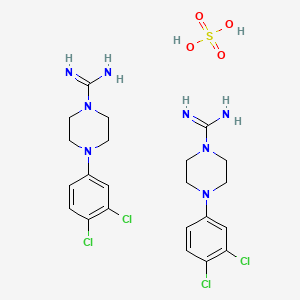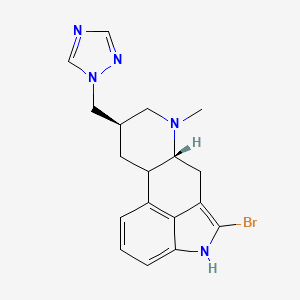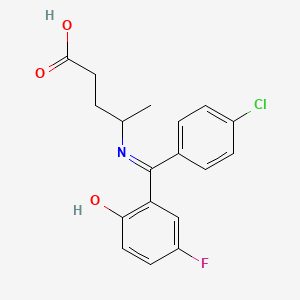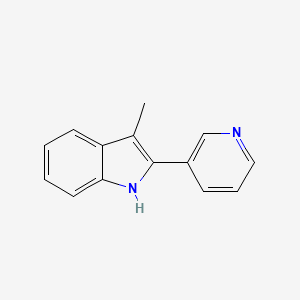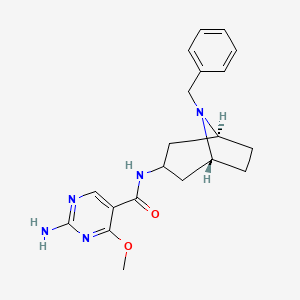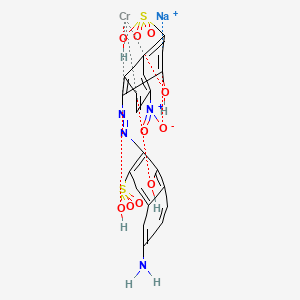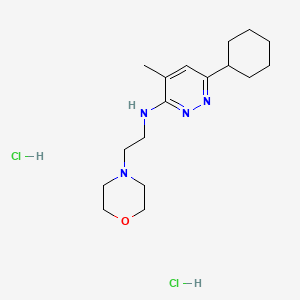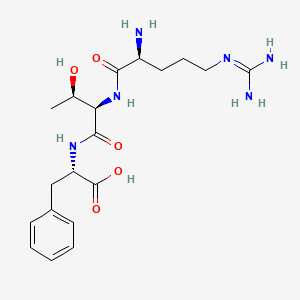
2-Ethyl-3-thiazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-3-thiazoline is a heterocyclic organic compound characterized by a five-membered ring containing sulfur and nitrogen atoms This compound is a derivative of thiazoline, which is known for its aromatic properties and significant reactivity due to the presence of sulfur and nitrogen in its ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-3-thiazoline typically involves the reaction of ethylamine with carbon disulfide and chloroacetaldehyde. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazoline ring. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol, for several hours to ensure complete cyclization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the desired product. The use of catalysts and controlled reaction environments can further enhance the efficiency of the industrial synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Ethyl-3-thiazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert this compound to its corresponding thiazolidine derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur and nitrogen in the thiazoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out in an organic solvent at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions, often in the presence of a base or acid catalyst.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazoline derivatives, depending on the reagents used.
Applications De Recherche Scientifique
2-Ethyl-3-thiazoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.
Medicine: Research has shown potential for this compound derivatives in anticancer and antiviral therapies.
Industry: It is used in the synthesis of dyes, biocides, and chemical reaction accelerators.
Mécanisme D'action
The mechanism of action of 2-Ethyl-3-thiazoline involves its interaction with biological targets such as enzymes and receptors. The sulfur and nitrogen atoms in the thiazoline ring can form coordination complexes with metal ions, influencing various biochemical pathways. The compound can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. Additionally, this compound can interact with cellular receptors, affecting signal transduction pathways and cellular responses.
Comparaison Avec Des Composés Similaires
Thiazole: A parent compound with a similar ring structure but different substituents.
Thiazolidine: A reduced form of thiazoline with a saturated ring.
Thiazoline: The unsubstituted form of 2-Ethyl-3-thiazoline.
Uniqueness: this compound is unique due to its specific ethyl substitution, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
108284-82-8 |
|---|---|
Formule moléculaire |
C5H9NS |
Poids moléculaire |
115.20 g/mol |
Nom IUPAC |
2-ethyl-2,5-dihydro-1,3-thiazole |
InChI |
InChI=1S/C5H9NS/c1-2-5-6-3-4-7-5/h3,5H,2,4H2,1H3 |
Clé InChI |
RETWPUNUUVAWIM-UHFFFAOYSA-N |
SMILES canonique |
CCC1N=CCS1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


